molecular formula C11H15N3O B12985428 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane

3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B12985428
M. Wt: 205.26 g/mol
InChI Key: SOTJZYBCLAHUFS-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a pyrimidine ring attached via an oxygen atom. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable azabicyclo[3.2.1]octane precursor, the pyrimidine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction where a pyrimidine derivative reacts with the bicyclic core. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the pyrimidine ring or the bicyclic core. Common reagents include alkyl halides and bases.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Alkyl halides, NaH, K2CO3

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a ligand for various receptors. It can be used in binding studies to understand receptor-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrimidine ring structure and is also studied for its biological activities.

    Pyrido[2,3-d]pyrimidine: Another compound with a pyrimidine ring, known for its anticancer and antimicrobial properties.

    Pyrimidino[4,5-d][1,3]oxazine: This compound features a fused pyrimidine ring and is used in medicinal chemistry research.

Uniqueness

3-(Pyrimidin-2-yloxy)-8-azabicyclo[321]octane is unique due to its bicyclic structure combined with a pyrimidine ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3O/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8/h1,4-5,8-10,14H,2-3,6-7H2

InChI Key

SOTJZYBCLAHUFS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)OC3=NC=CC=N3

Origin of Product

United States

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